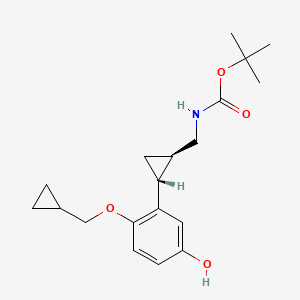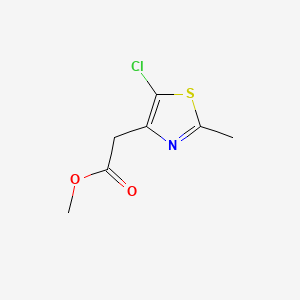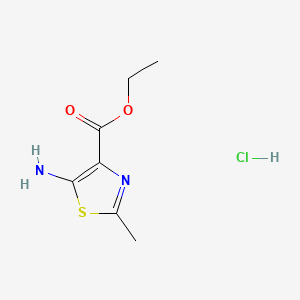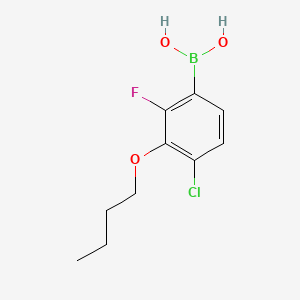
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H9BrFNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science: It can be employed in the development of novel materials, including liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity to enzymes, leading to the inhibition of their activity .
Comparación Con Compuestos Similares
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 4-Chloro-6-ethoxyquinoline-3-carboxylic acid ethyl ester
Uniqueness: 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
ethyl 4-bromo-6-fluoroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRNAUFYDOWTMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677909 |
Source


|
| Record name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-48-5 |
Source


|
| Record name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)



![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)


![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B572202.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572203.png)


